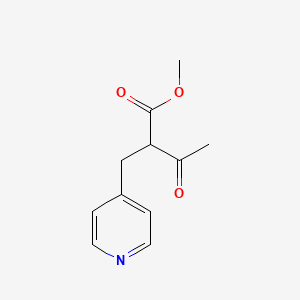

Methyl 2-Acetyl-3-(4-pyridyl)propanoate

CAS No.:

Cat. No.: VC15886905

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |

| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3 |

| Standard InChI Key | WGNURLWLPCTRGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(CC1=CC=NC=C1)C(=O)OC |

Introduction

Synthetic Pathways and Optimization

Industrial Synthesis from Methyl-2-Acetyl-3-Pyridyl Propanoate

The primary route to methyl 2-acetyl-3-(4-pyridyl)propanoate involves a diazonium coupling reaction, as detailed in patent WO2006010079A2 :

Step 1: Diazonium Salt Preparation

-

Substrate: N-Methyl-2-(4-aminophenyl)ethanesulfonamide.

-

Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

-

Conditions: -5°C to 0°C in aqueous methanol.

-

Outcome: Generation of a diazonium salt intermediate.

Step 2: Coupling with Methyl-2-Acetyl-3-Pyridyl Propanoate

-

Substrate: Methyl-2-acetyl-3-pyridyl propanoate (16.5 kg).

-

Solvent: Methanol (35 L).

-

Base: Caustic potash (KOH, 11 kg in 35 L H₂O).

-

Conditions: -5°C to 0°C for 30–50 minutes, followed by 25–30°C for 1 hour.

-

Monitoring: Thin-layer chromatography (TLC) with methanol mobile phase.

Step 3: Isolation and Purification

-

Workup: Extraction with dichloromethane, washing with water, drying over Na₂SO₄.

Critical Process Parameters

-

Temperature Control: Sub-zero conditions prevent premature decomposition of the diazonium intermediate.

-

Solvent Selection: Methanol balances solubility of both polar (diazonium salt) and nonpolar (pyridyl propanoate) components.

-

Base Stoichiometry: Excess KOH ensures deprotonation of the pyridyl nitrogen, enhancing nucleophilic attack.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

-

Melting Point: The final hydrochloride derivative (naratriptan intermediate) melts at 247–249°C .

-

Solubility:

-

High solubility: Methanol, dichloromethane.

-

Low solubility: Water (requires acidic/basic conditions for protonation/deprotonation).

-

Stability Considerations

-

pH Sensitivity: The ester group is prone to hydrolysis under strongly acidic or basic conditions.

-

Light Sensitivity: Aromatic pyridine moiety may undergo photodegradation; storage in amber containers is recommended.

Pharmaceutical Applications: Role in Naratriptan Synthesis

Methyl 2-acetyl-3-(4-pyridyl)propanoate is a key precursor in the synthesis of naratriptan hydrochloride, a 5-HT₁B/₁D receptor agonist. The transformation involves:

Step 1: Cyclization to Indole Moiety

-

Reagents: Methanolic HCl (15%), reflux for 12 hours.

-

Mechanism: Acid-catalyzed Fischer indole synthesis, forming the tricyclic core .

Step 2: Sulfonamide Functionalization

-

Reagents: Sodium carbonate (Na₂CO₃), hydrochloric acid.

-

Conditions: Reflux in aqueous solution, followed by pH adjustment to precipitate the hydrochloride salt.

Final Product: Naratriptan hydrochloride with >98% purity by HPLC .

Industrial Scale-Up and Process Challenges

Yield Optimization Strategies

-

Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

-

Crystallization Techniques: Use of anti-solvents (e.g., hexane) improves crystal morphology and yield.

Comparative Analysis with Structural Analogs

Future Research Directions

-

Green Chemistry: Development of water-based coupling reactions to replace methanol.

-

Structural Modifications: Exploration of halogenated pyridyl derivatives for enhanced bioactivity.

-

Analytical Methods: Validation of HPLC-MS protocols for trace impurity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume